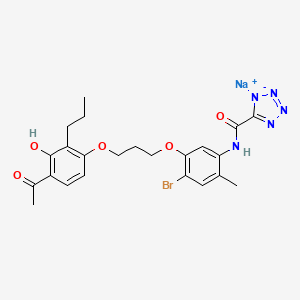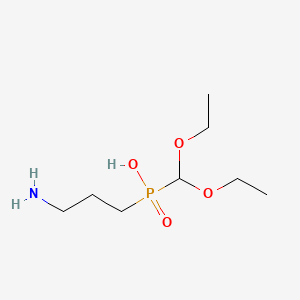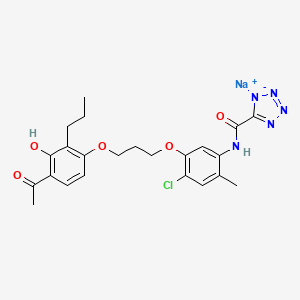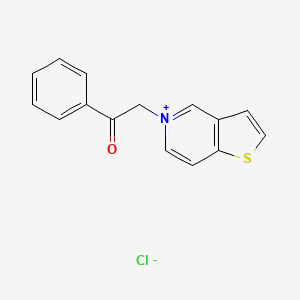
5-Phenacylthieno(3,2-c)pyridinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CH 200 is a new antiarrhythmic drug. CH-200 suppressed arrhythmia in beagle dogs more effectively than did procainamide and lidocaine. The antiarrhythmic effects of CH-200 and procainamide developed slowly and lasted longer than those of lidocaine.
Applications De Recherche Scientifique
Chemical Synthesis and Reactions
5-Phenacylthieno(3,2-c)pyridinium chloride is involved in various chemical synthesis processes. For instance, it participates in the synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines, leading to compounds with potential pharmacological significance (Bush & Babaev, 2003). Another study highlights its role in synthesizing novel analogues of vitamin B6, aimed at developing reactivators of organophosphorus compound-inhibited acetylcholinesterase (Gašo-Sokač et al., 2010).
Catalytic Activities
Molybdenum(VI)-pyrazolylpyridine complexes, which include derivatives of 5-Phenacylthieno(3,2-c)pyridinium chloride, show catalytic activity in olefin epoxidation. This suggests its potential application in industrial chemical processes (Coelho et al., 2011).
Materials Science
In materials science, 5-Phenacylthieno(3,2-c)pyridinium chloride derivatives have been used in the preparation of polyaniline/cycloadduct composites. These composites demonstrate biocidal activity against biofouling-causing organisms, indicating their usefulness in antimicrobial applications (El-Sayed et al., 2018).
Surface Enhanced Raman Spectroscopy
The compound also finds application in spectroscopy, as shown in a study on surface-enhanced Raman spectroscopy of pyridine and pyridinium ions, including 5-Phenacylthieno(3,2-c)pyridinium chloride, on silver electrodes. This has implications for analytical chemistry and sensor technology (Rogers et al., 1984).
Analytical Chemistry
In analytical chemistry, 5-Phenacylthieno(3,2-c)pyridinium chloride is involved in the development of PVC membrane potentiometric sensors. These sensors have been used for the selective determination of neodymium(III), indicating its importance in trace metal analysis (Shamsipur et al., 2005).
Propriétés
Numéro CAS |
64955-45-9 |
|---|---|
Nom du produit |
5-Phenacylthieno(3,2-c)pyridinium chloride |
Formule moléculaire |
C15H12ClNOS |
Poids moléculaire |
289.8 g/mol |
Nom IUPAC |
1-phenyl-2-thieno[3,2-c]pyridin-5-ium-5-ylethanone;chloride |
InChI |
InChI=1S/C15H12NOS.ClH/c17-14(12-4-2-1-3-5-12)11-16-8-6-15-13(10-16)7-9-18-15;/h1-10H,11H2;1H/q+1;/p-1 |
Clé InChI |
MGHBUJPFMXGVPI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC3=C(C=C2)SC=C3.[Cl-] |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C[N+]2=CC3=C(C=C2)SC=C3.[Cl-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
53885-65-7 (bromide) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
06-14C 5-phenacylthieno(3,2-c)pyridinium bromide 5-phenacylthieno(3,2-c)pyridinium chloride CH 200 CH-200 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



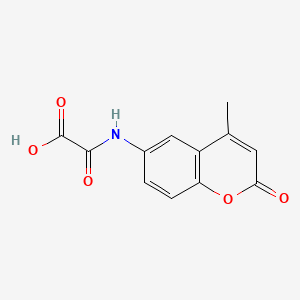
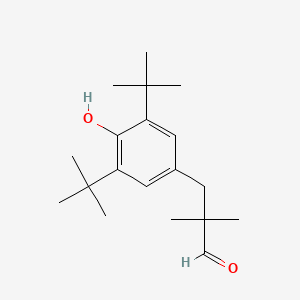
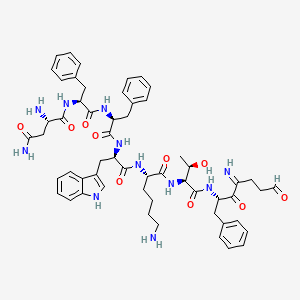
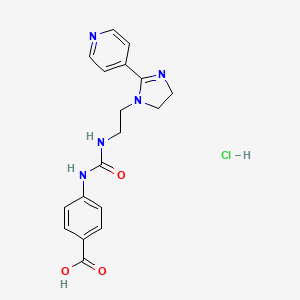
![Sodium;7-[[2-[4-[(2-amino-2-carboxyethoxy)carbonylamino]phenyl]-2-hydroxyacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1668479.png)
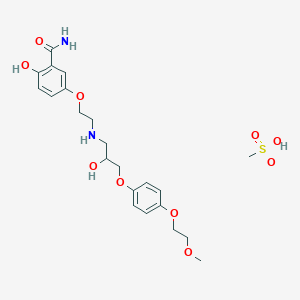
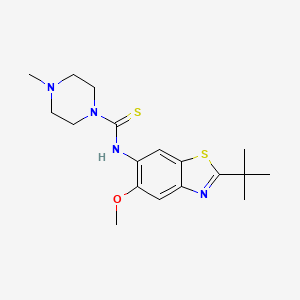
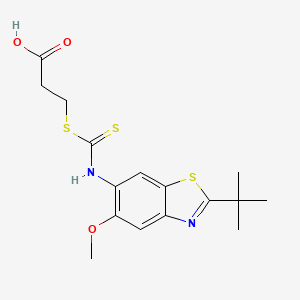
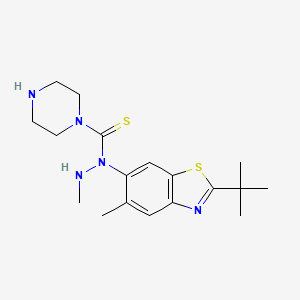
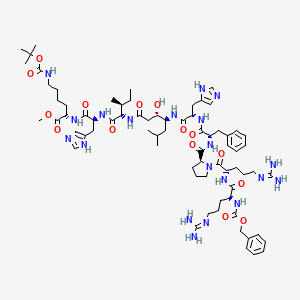
![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-formamidoacetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1668493.png)
